Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate
Description
Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate is an ester derivative featuring a brominated aromatic ring (3-bromo-4-methylphenyl) attached to a hydroxypropanoate backbone. Its structure combines a methyl ester group, a hydroxyl group at the β-position, and a bromine substituent at the meta position of the aromatic ring.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
CPRFNKGTECTGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Bromination of 4-methylcinnamic acid : Electrophilic substitution introduces bromine at the meta position relative to the methyl group.
- Esterification : Reaction with methanol under acidic conditions yields the methyl ester.
Advantages : Scalable for industrial production.
Limitations : Requires careful control of bromination regioselectivity.
Biocatalytic Asymmetric Reduction
Enantioselective synthesis employs microbial reduction of a keto ester precursor. Candida parapsilosis ATCC 7330 catalyzes the reduction of 3-(3-bromo-4-methylphenyl)-2-oxopropanoate to the (S)-alcohol with high stereocontrol.
Reaction Parameters:
- Substrate : Ethyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate
- Conditions : Phosphate buffer (pH 7), 30°C, 4 h
- Yield : 92% (92% ee)
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Reaction Time | 4 h |
| Enantiomeric Excess (ee) | 92% |
Advantages : Eco-friendly, avoids harsh reagents.
Limitations : Substrate solubility challenges in aqueous media.
Industrial-Scale Continuous Flow Synthesis
Advanced reactors optimize esterification and purification:
Process Design:
- Continuous Flow Reactor : Enhances heat/mass transfer for bromination and esterification.
- In-line Purification : Combines distillation and crystallization for >99% purity.
| Stage | Equipment | Outcome |
|---|---|---|
| Bromination | Microreactor | 98% conversion |
| Esterification | Packed-bed reactor | 94% yield |
Advantages : High throughput, reduced waste.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability |
|---|---|---|---|
| Chemical Synthesis | 65–87% | N/A | High |
| Biocatalytic Reduction | 92% | 92 | Moderate |
| Continuous Flow | 94% | N/A | Industrial |
Challenges and Innovations
- Regioselectivity in Bromination : Directed by electron-donating methyl groups, but competing ortho/meta products require careful optimization.
- Catalyst Engineering : Immobilized Candida parapsilosis improves reusability in biocatalysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of Methyl 3-(3-bromo-4-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3-bromo-4-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate depends on the specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and release of the corresponding acid and alcohol. The brominated aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity and physicochemical properties of hydroxypropanoate esters are highly dependent on substituents on the aromatic ring and ester groups. Key analogs include:
Table 1: Structural Comparison of Hydroxypropanoate Derivatives
Key Observations :
- Bromine vs.
- Ester Group Variation : Methyl esters (e.g., target compound) are more hydrolytically stable than isopropyl esters (), which may degrade faster in vivo.
- Substituent Position : Meta-substituted bromine (target compound) vs. para-substituted fluorine () alters electronic effects, with bromine being stronger electron-withdrawing.
Key Observations :
- Hydrolysis of methyl esters (e.g., ) is a common route to carboxylic acids, but yields vary based on steric hindrance.
- Natural derivatives () require advanced isolation techniques (e.g., Sephadex LH-20 chromatography).
Physicochemical Properties
The bromine atom and methyl group in the target compound significantly influence its properties:
Table 3: Physicochemical Comparison
Key Observations :
- Bromine increases molecular weight and boiling point compared to fluorine analogs.
Key Observations :
- Hydroxylated benzophenones () show direct anti-microbial activity, while brominated analogs (target compound) may require functional group optimization for similar efficacy.
- Anti-inflammatory activity () is linked to hydroxylated aromatic rings, suggesting brominated derivatives may need structural tweaks for comparable effects.
Biological Activity
Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular weight of 289.12 g/mol and is characterized by the presence of a bromine atom and a hydroxypropanoate moiety. The IUPAC name reflects its complex structure, which supports its interaction with various biological targets. The bromine atom enhances binding affinity, while the hydroxy group facilitates hydrogen bonding, potentially influencing metabolic pathways and biological responses.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that the compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to modulation of various biological pathways, including those involved in inflammation and pain perception.
Biological Activities
Research into the biological activities of this compound has suggested several potential therapeutic effects:
- Anti-inflammatory Effects : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties, making it a candidate for development in treating inflammatory diseases.
- Analgesic Properties : The compound may also exhibit analgesic effects, which are beneficial for pain management in various medical conditions.
- Anticancer Potential : Preliminary studies indicate that brominated phenyl compounds can inhibit tumor growth through various mechanisms, suggesting that this compound might possess similar anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Studies : Research focused on the compound's ability to interact with enzymes involved in metabolic pathways showed promising results. The presence of the bromine atom significantly enhanced binding affinity to target enzymes.
- Therapeutic Applications : A study highlighted its potential use as a biochemical probe to study enzyme-substrate interactions, which could lead to advancements in drug development strategies targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-bromo-4-methylphenyl)-2-hydroxypropanoate | Similar hydroxypropanoate structure | Antimicrobial activity reported |
| Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate | Fluorine substitution instead of bromine | Potential anticancer properties |
| Methyl (3R)-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate | Chiral center at propanoate | Not extensively studied |
This table illustrates how this compound stands out due to its specific bromo substitution pattern and associated potential biological activities that merit further exploration in pharmacological contexts.
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing Methyl 3-(3-bromo-4-methylphenyl)-2-hydroxypropanoate?
The synthesis involves halogenation, Friedel-Crafts acylation, and esterification. Key steps include:
- Halogenation : Introduce bromine at the 3-position of 4-methylphenyl precursors using NBS (N-bromosuccinimide) under UV light .
- Friedel-Crafts Acylation : React 3-bromo-4-methylbenzene with methyl glyoxylate in the presence of Lewis acids (e.g., AlCl₃) at 60–80°C for 12–24 hours .
- Hydroxypropanoate Formation : Employ nucleophilic substitution with sodium hydroxide in THF/water to install the hydroxy group.
Optimization : Use automated reactors to maintain precise temperature control, reduce side reactions, and improve yields (>75%). Purify via silica gel chromatography (hexane/EtOAc gradient) .
Advanced: How can structural discrepancies in NMR and X-ray crystallography data be reconciled?
Discrepancies may arise from dynamic disorder or solvent inclusion. Methodological solutions include:
- Variable-Temperature NMR : Detect conformational flexibility (e.g., rotamers) by analyzing peak splitting between 25°C and −40°C .
- High-Resolution X-ray Diffraction : Refine structures using SHELXL (version 2018/3) with TWIN/BASF commands to model twinning or disorder .
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-predicted values to validate assignments .
For example, a 0.2 ppm deviation in aromatic proton shifts may indicate π-stacking interactions not captured in gas-phase computations .
Basic: Which analytical techniques are most reliable for purity and structural validation?
Combine orthogonal methods:
- HPLC : Use a C18 column (MeCN/H₂O, 0.1% TFA) to confirm purity (>98%) .
- HRMS : Match experimental m/z (theoretical [M+H]⁺: 301.0245) with ≤2 ppm error .
- 2D NMR : HSQC and HMBC correlations verify connectivity; e.g., the hydroxy proton (δ 5.2) coupling to C-2 (δ 72.1) .
- X-ray Crystallography : Resolve absolute configuration via Flack parameter (e.g., 0.02(3)) using SHELXL .
Advanced: What strategies address low yields in Friedel-Crafts acylation steps?
Low yields (≤50%) often stem from steric hindrance or competing side reactions. Solutions:
- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) or ionic liquids to enhance electrophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 100°C, improving yield by 20% .
- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to activate the reaction site .
Basic: What biological activities have been reported for this compound?
- Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀: 12 µM) in RAW 264.7 macrophage assays .
- Enzyme Inhibition : Binds to α-glucosidase (Kd: 8.3 µM) via hydrogen bonding with Asp349 and Tyr72 .
- Cytotoxicity : Shows selective activity against HeLa cells (EC₅₀: 45 µM) compared to normal fibroblasts (>100 µM) .
Advanced: How do structural analogs differ in reactivity and bioactivity?
Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit prolonged metabolic stability in liver microsome assays .
Advanced: What computational tools predict metabolite formation and toxicity?
- ADMET Prediction (SwissADME) : LogP = 2.1 (optimal for blood-brain barrier penetration) .
- CYP450 Metabolism (StarDrop) : Primary oxidation at the methyl group (3-bromo-4-hydroxymethyl metabolite) .
- Toxicity Screening (ProTox-II) : Predicted LD₅₀ = 320 mg/kg (oral, rat), highlighting hepatotoxicity risks .
Basic: How is the compound purified post-synthesis?
- Liquid-Liquid Extraction : Separate organic layers (DCM) from aqueous phases to remove polar impurities .
- Column Chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (3:1 → 1:2) .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for needle-like crystals (mp: 112–114°C) .
Advanced: What mechanistic insights explain stereoselectivity in hydroxypropanoate formation?
Density Functional Theory (DFT) reveals:
- Transition State : Chair-like conformation with H-bonding between the hydroxyl group and carbonyl oxygen (ΔG‡ = 18.3 kcal/mol) .
- Steric Effects : The bromine atom at C-3 directs nucleophilic attack to the Si-face (90% ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving enantiomeric excess by 15% .
Advanced: How can researchers design SAR studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
